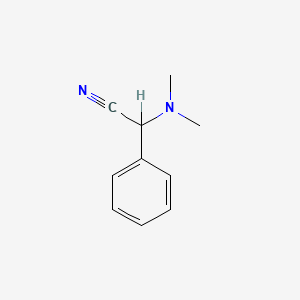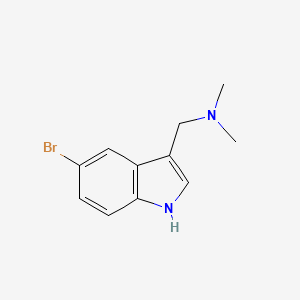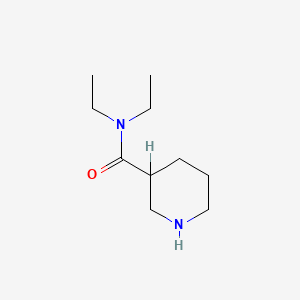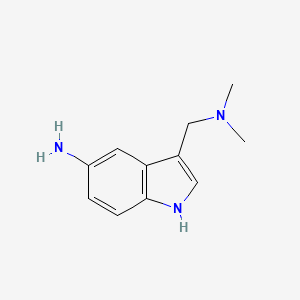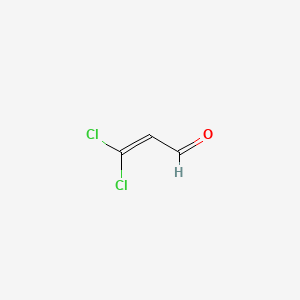
3,3-Dichloroacrolein
説明
Synthesis Analysis
The synthesis of 3,3-Dichloroacrolein involves several chemical methods. One notable approach is the condensation of this compound with cyclic ketones, leading to 2∶1 condensation products, which can further undergo cyclization in an acidic medium to yield corresponding 2H-pyran-2-one derivatives (Zakharkin & Sorokina, 1962). Another method involves the reaction of this compound with carbonyl compounds, resulting in substituted 5,5-dichloro-2,4-pentadien-1-ones, which can be cyclized to form 2H-pyran-2-one derivatives (Zakharkin & Sorokina, 1958).
科学的研究の応用
Synthesis of Biologically Active Heterocycles
3,3-Dichloroacrolein plays a role in the synthesis of various biologically active compounds. An example is its involvement in the synthesis of 3,3-disubstituted oxindoles, which are important in pharmaceuticals and natural products. The tandem radical cyclization of N-arylacrylamides, a method using radical sources, has been a significant approach for synthesizing diversely functionalized 3,3-disubstituted oxindoles, highlighting the relevance of this compound in creating these heterocycles (Chen, Yu, & Xiao, 2014).
Catalytic Enantioselective Synthesis
This compound also finds application in the development of synthetic methodologies, particularly in catalytic enantioselective synthesis. This process is vital for creating drugs and pharmaceutically active compounds with specific configurations, significantly influencing their biological activity. Research in this area has focused on constructing fully substituted C3 stereocenters of oxindole, with implications for modern drug-discovery programs (Cao, Zhou, & Zhou, 2018).
Safety and Hazards
特性
IUPAC Name |
3,3-dichloroprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c4-3(5)1-2-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDSQEOWWYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181071 | |
| Record name | 3,3-Dichloroacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2648-51-3 | |
| Record name | 3,3-Dichloro-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2648-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dichloroacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002648513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloroacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloroprop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions of 3,3-Dichloroacrolein with carbonyl compounds, and what are the resulting products?
A1: this compound exhibits reactivity towards both cyclic and acyclic carbonyl compounds. [, , ] These reactions typically involve a condensation step, where the carbonyl compound acts as a nucleophile, followed by a cyclization reaction. This sequence leads to the formation of valuable 2H-pyran-2-one derivatives. These heterocyclic compounds are important building blocks in organic synthesis and are found in various natural products and pharmaceuticals.
Q2: How do reaction conditions influence the outcome when using this compound as a reagent?
A2: Research highlights the significant impact of reaction conditions on the outcome of reactions involving this compound. [] For example, the addition of bromomalonic ester to α,β-unsaturated aldehydes, including this compound, can lead to different products depending on factors such as solvent, temperature, and catalyst. Careful control over these parameters enables chemists to direct the reaction towards the desired regioisomer or product.
Q3: What are the potential applications of this compound in synthetic chemistry?
A3: this compound's unique reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, particularly 2H-pyran-2-ones. [, , ] These heterocycles are important structural motifs found in many natural products and pharmaceuticals, showcasing the compound's potential for drug discovery and development. Further research exploring its reactivity and optimizing reaction conditions could lead to new synthetic methodologies and the development of novel compounds with diverse applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








